7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves multiple stepsCommon reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The reaction conditions often involve refluxing in methanol to achieve high yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In medicine, it is being investigated for its potential use in cancer treatment, as it can interfere with specific molecular pathways involved in cell proliferation . In industry, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. For example, it can bind to enzymes involved in DNA replication, thereby inhibiting cell proliferation . The compound’s unique tricyclic structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to cell death .
Comparison with Similar Compounds
Compared to other similar compounds, 7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include other tricyclic molecules with imino and oxo groups, such as indole derivatives and coumarin derivatives . the specific arrangement of atoms in this compound gives it unique properties that make it particularly useful in certain applications .
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C17H17N5O/c1-4-11(3)22-15(19)12(8-18)7-13-16(22)20-14-6-5-10(2)9-21(14)17(13)23/h5-7,9,11,19H,4H2,1-3H3 |
InChI Key |
FUCMLPGJXXHEMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C=C(C1=N)C#N)C(=O)N3C=C(C=CC3=N2)C |
Origin of Product |
United States |
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